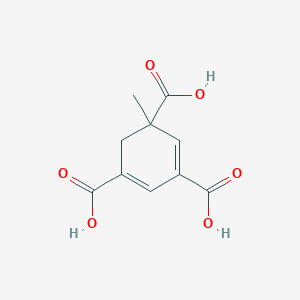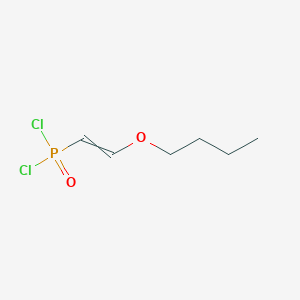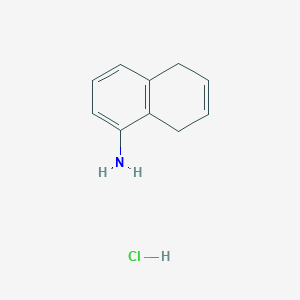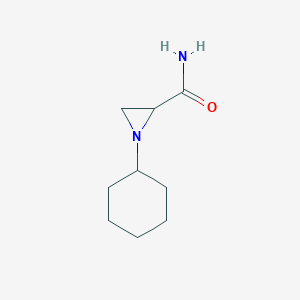
1-Cyclohexylaziridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexylaziridine-2-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexylaziridine-2-carboxamide typically involves the reaction of cyclohexylamine with aziridine-2-carboxylic acid derivatives. One common method includes the use of cyclohexylamine and aziridine-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which allow for the efficient and scalable synthesis of the compound. These methods often utilize automated systems to control reaction conditions and ensure high yields .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylaziridine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for ring-opening reactions.
Catalysts: Lewis acids and bases can catalyze the ring-opening reactions of aziridines.
Major Products: The major products formed from the reactions of this compound depend on the nucleophile used. For example, reaction with amines can yield amino alcohols, while reaction with thiols can produce thioethers .
Scientific Research Applications
1-Cyclohexylaziridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Aziridine derivatives, including this compound, are studied for their potential as anticancer agents due to their ability to alkylate DNA and proteins.
Biological Studies: The compound’s reactivity with nucleophiles makes it useful for studying enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 1-Cyclohexylaziridine-2-carboxamide involves its high ring strain, which makes the aziridine ring highly reactive towards nucleophiles. This reactivity allows the compound to alkylate nucleophilic sites on proteins and DNA, leading to potential biological effects such as enzyme inhibition and anticancer activity . The compound may target thiol groups on proteins, leading to the formation of covalent bonds and subsequent inhibition of protein function .
Comparison with Similar Compounds
1-Cyclohexylaziridine-2-carboxamide can be compared with other aziridine derivatives:
Aziridine-2-carboxamide: Similar in structure but lacks the cyclohexyl group, which may affect its reactivity and biological activity.
Azetidine-2-carboxamide: A four-membered ring analog that may have different reactivity and applications due to the reduced ring strain.
Indole-2-carboxamide: Contains an indole ring instead of an aziridine ring, leading to different chemical properties and biological activities.
The unique cyclohexyl group in this compound distinguishes it from these similar compounds, potentially offering different reactivity and applications in various fields.
Properties
CAS No. |
6336-74-9 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-cyclohexylaziridine-2-carboxamide |
InChI |
InChI=1S/C9H16N2O/c10-9(12)8-6-11(8)7-4-2-1-3-5-7/h7-8H,1-6H2,(H2,10,12) |
InChI Key |
SDGJMRVBFHZXAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


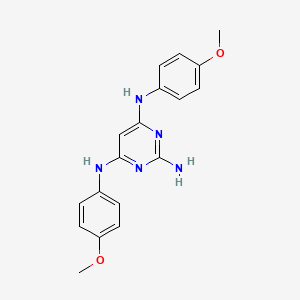
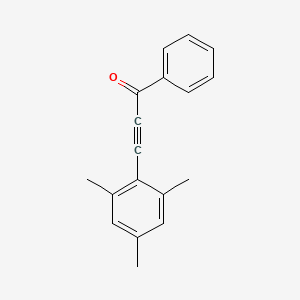
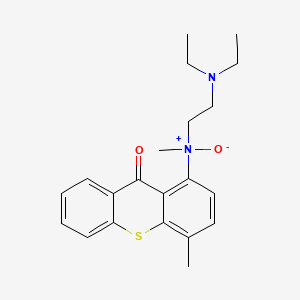

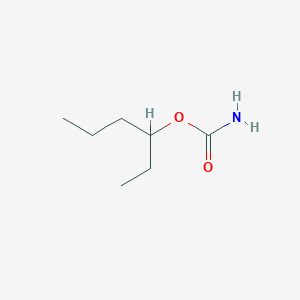
![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)


![[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid](/img/structure/B14724931.png)
